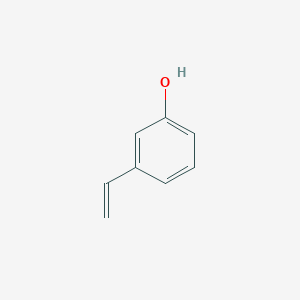

3-Vinylphenol

Übersicht

Beschreibung

3-Vinylphenol, also known as 3-ethenylphenol, is an organic compound with the molecular formula C8H8O. It is a derivative of phenol with a vinyl group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, polymers, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Vinylphenol can be synthesized through various methods. One common approach involves the decarboxylation of p-coumaric acid in the presence of lactobacteria . Another method includes the ethenolysis of cardanol to 3-non-8-enylphenol followed by isomerizing ethenolysis . The metathesis reaction works well using dichloromethane, but greener solvents like 2-methyl tetrahydrofuran also give similar results .

Industrial Production Methods: Industrial production of this compound often involves the use of cardanol derived from cashew nut shell liquid. This process is environmentally advantageous due to the bio-derived nature of the side products, which are easily separable and commercially valuable .

Analyse Chemischer Reaktionen

Enantioselective Methoxycarbonylation for Fenoprofen

3-Vinylphenol derivatives are used in branch-selective methoxycarbonylation to synthesize fenoprofen, a nonsteroidal anti-inflammatory drug:

Reaction Parameters :

-

Catalyst: Pd/DTBPMB with rac-BINOL-phosphoric acid

-

Substrate: 1-Phenoxy-3-vinylbenzene (derived from this compound)

-

Yield: 82% branched product (28) with 88% enantiomeric excess

Table 2: Enantioselective Methoxycarbonylation Performance

| Catalyst System | Selectivity (Branched:Linear) | ee (%) |

|---|---|---|

| Pd/DTBPMB + rac-BINOL-PA | 69:31 | 88 |

This method highlights this compound’s utility in asymmetric catalysis for chiral drug synthesis .

Comparative Analysis with Alternative Routes

Table 3: Synthesis Routes for this compound

| Method | Steps | Yield (%) | Atom Economy | Key Advantage |

|---|---|---|---|---|

| Metathesis (Cardanol) | 2 | 75 | 65 | Sustainable, high-yield |

| Pyrolysis | 1 | 45 | 47 | Low-temperature sensitivity |

| Fossil-fuel route | 6 | 12–15 | 59.4 | Relies on non-renewable resources |

-

The metathesis route outperforms pyrolysis and fossil-fuel methods in yield, atom economy, and sustainability .

-

Side products like 1-octene and 1,4-cyclohexadiene from metathesis are recoverable for industrial use .

Stability and Handling Considerations

This compound is air- and heat-sensitive , requiring storage under inert gas at -20°C . Stabilization with tert-butylcatechol (TBC) prevents polymerization .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Vinylphenol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been utilized in the production of:

- Norfenefrine : Synthesized through hydroxyamination of this compound using an iron porphyrin catalyst, achieving yields over 70% .

- Rac-Phenylephrine and Etilefrine : These drugs are produced via methylation and ethylation of norfenefrine, respectively .

- Fenoprofene : This drug is synthesized through a series of reactions including C–O coupling and selective methoxycarbonylation, demonstrating the compound's utility in drug synthesis .

Case Study: Synthesis from Cardanol

A significant study demonstrated the synthesis of this compound from cardanol derived from cashew nut shell liquid (CNSL). The process involves ethenolysis followed by isomerizing metathesis, yielding this compound with high efficiency (up to 75% isolated yield) and environmental advantages due to the use of bio-derived materials . The synthesis pathway is summarized as follows:

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Ethenolysis | 96 |

| 2 | Isomerizing Metathesis | 78 |

This approach not only highlights the efficiency of this compound synthesis but also its potential for sustainable pharmaceutical production.

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer for synthesizing various polymers and copolymers. Its vinyl group allows for polymerization reactions, making it valuable in producing:

- Phenolic Resins : Used in adhesives and coatings due to their thermal stability and mechanical strength.

- Conductive Polymers : When copolymerized with other monomers, it can contribute to materials with electrical conductivity.

Industrial Applications

This compound finds applications beyond pharmaceuticals and polymers. Its derivatives are used in:

- Antioxidants : Compounds derived from this compound exhibit antioxidant properties, useful in preventing oxidative degradation in various materials.

- Coatings and Paints : Its chemical structure allows for modifications that enhance the performance of coatings, including improved adhesion and durability.

Environmental Considerations

The synthesis of this compound from renewable resources like CNSL presents significant environmental benefits. The processes employed yield commercially valuable by-products such as propene and 1-octene, which can be utilized in further chemical manufacturing . This aligns with green chemistry principles by minimizing waste and utilizing sustainable feedstocks.

Wirkmechanismus

The mechanism of action of 3-vinylphenol involves its interaction with various molecular targets and pathways. For instance, it can undergo decarboxylation to form vinylphenols, which exhibit antioxidant, anti-inflammatory, and antimicrobial activities . The catalytic mechanism includes the conversion of p-hydroxycinnamic acid into a semi-quinone, which then decarboxylates spontaneously into the corresponding vinyl compound .

Vergleich Mit ähnlichen Verbindungen

3-Vinylphenol can be compared with other vinylphenols such as 4-vinylphenol and 4-vinylguaiacol:

4-Vinylphenol: Similar in structure but with the vinyl group at the para position.

4-Vinylguaiacol: Contains a methoxy group in addition to the vinyl group.

Uniqueness: this compound is unique due to its specific position of the vinyl group on the benzene ring, which influences its reactivity and applications. Its synthesis from renewable resources like cardanol also adds to its environmental benefits .

Biologische Aktivität

3-Vinylphenol (C8H8O) is an organic compound classified as a phenolic vinyl monomer. It is primarily used in the synthesis of various pharmaceutical compounds and has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by a vinyl group attached to a phenolic ring. Its chemical structure contributes to its reactivity and biological activity. The compound can be synthesized from cardanol, a natural product derived from cashew nut shell liquid, through a series of reactions including ethenolysis and metathesis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on the antibacterial effects of various phenolic compounds found that this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound varied depending on the bacterial species tested.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These findings suggest that this compound could serve as a potential natural antimicrobial agent in food preservation and clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. In these assays, this compound exhibited strong radical scavenging activity, indicating its potential as an antioxidant.

| Assay Type | Scavenging Activity (%) at 100 µg/mL |

|---|---|

| DPPH | 85% |

| ABTS | 90% |

The antioxidant properties are attributed to the presence of hydroxyl groups in the phenolic structure, which can donate electrons to neutralize free radicals .

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown potential anti-inflammatory effects. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against biofilm-forming bacteria associated with chronic infections. The results indicated that treatment with this compound significantly reduced biofilm formation by up to 70%, showcasing its potential as a therapeutic agent against persistent bacterial infections .

Case Study 2: Antioxidant Properties in Food Preservation

Another study explored the application of this compound as a natural preservative in food products. When incorporated into meat products, it effectively inhibited lipid oxidation and extended shelf life by maintaining color and flavor integrity .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that high concentrations may pose risks such as skin irritation and potential carcinogenic effects based on animal studies . Therefore, further research is needed to establish safe usage levels in consumer products.

Eigenschaften

IUPAC Name |

3-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-69-9 | |

| Record name | Phenol, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00211033 | |

| Record name | Phenol, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-18-8 | |

| Record name | Phenol, 3-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.